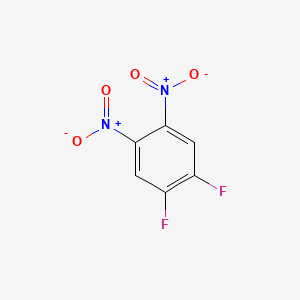

1,2-Difluoro-4,5-dinitrobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,2-difluoro-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAAPHKZDETSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507358 | |

| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85686-97-1 | |

| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-4,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It’s known that this compound can interact with various amines.

Mode of Action

It’s known that the compound can undergo reactions with amines. The fluorine atoms in the compound are always displaced in preference to the nitro groups.

Biochemical Pathways

It’s known that the compound can participate in various organic synthesis reactions.

Action Environment

The action, efficacy, and stability of 1,2-Difluoro-4,5-dinitrobenzene can be influenced by environmental factors. For instance, the compound is soluble in some organic solvents such as ether and dimethyl sulfoxide. This solubility can influence its action and efficacy in different environments.

生化分析

Biochemical Properties

1,2-Difluoro-4,5-dinitrobenzene plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves the modification of amino groups in proteins, which can lead to changes in protein function and activity. For instance, this compound has been shown to react with amino acids such as alanine, aspartic acid, glutamic acid, methionine, and phenylalanine, forming stable derivatives that can be analyzed using high-performance liquid chromatography. These interactions are primarily driven by the reactive fluorine atoms and nitro groups, which facilitate the formation of covalent bonds with amino groups.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, it can affect the expression of genes related to stress response and detoxification, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of proteins and enzymes, which can result in enzyme inhibition or activation. The reactive fluorine atoms in this compound can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to changes in enzyme activity. Additionally, the nitro groups can participate in redox reactions, further influencing the biochemical properties of the compound. These molecular interactions can lead to alterations in gene expression, as the modified proteins may act as transcription factors or signaling molecules.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These dosage-dependent effects are critical for understanding the safety and efficacy of this compound in biological systems.

生物活性

1,2-Difluoro-4,5-dinitrobenzene (DFDNB) is a compound of significant interest in various fields including medicinal chemistry and materials science. This article provides an overview of its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C6H2F2N2O4

- Molecular Weight : 204.09 g/mol

- CAS Number : 85686-97-1

The compound features two fluorine atoms and two nitro groups attached to a benzene ring, which significantly influence its reactivity and biological interactions.

Synthesis

DFDNB can be synthesized through various methods, typically involving nitration reactions. A common synthetic route involves the treatment of 3,4-difluoronitrobenzene with a mixture of concentrated sulfuric and nitric acids at elevated temperatures to yield DFDNB with a reported yield of approximately 70.1% .

Toxicological Studies

DFDNB has been studied for its toxicological effects, particularly its impact on cellular systems. In vitro studies have demonstrated that DFDNB exhibits significant cytotoxicity towards various cell lines. For instance, it has been shown to inhibit ATP breakdown in guinea-pig urinary bladder strips, indicating potential interference with cellular energy metabolism .

The biological activity of DFDNB is attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. Studies indicate that DFDNB can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may possess distinct biological activities. For example, reactions with amines in solvents such as dimethylformamide (DMF) have been explored, resulting in the formation of substituted products that may exhibit altered biological properties .

Case Studies

- Nucleophilic Substitution Reactions : Research has shown that DFDNB can react with amines to produce compounds such as 2-(dimethylamino)-4,5-dinitrofluorobenzene. These derivatives were characterized using various spectroscopic techniques and demonstrated varying degrees of biological activity .

- Antitumor Activity : Some derivatives of DFDNB have been evaluated for their antitumor properties. In specific assays, compounds derived from DFDNB showed promising results against cancer cell lines, suggesting potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis of DFDNB:

科学研究应用

Energetic Materials

One of the primary applications of DFDNB is in the field of energetic materials , particularly as a fusion-cast carrier. Recent research indicates that DFDNB can serve as a substitute for traditional explosives like TNT (1,3,5-trinitrotoluene) due to its higher energy output and lower sensitivity to detonation. The theoretical detonation velocity of DFDNB is approximately 8.128 km/s, with a theoretical detonation pressure of 29.7 GPa, which positions it as a potent candidate for use in military and industrial explosives .

Comparative Analysis of Energetic Properties

| Property | DFDNB | TNT |

|---|---|---|

| Theoretical Detonation Velocity | 8.128 km/s | 6.9 km/s |

| Theoretical Detonation Pressure | 29.7 GPa | 19.6 GPa |

| Friction Sensitivity | >360 N | <80 N |

| Impact Sensitivity | >40 J | <10 J |

The data suggests that DFDNB not only possesses superior energetic characteristics but also exhibits better safety profiles compared to TNT, making it suitable for various applications in explosives technology .

Chemical Synthesis

DFDNB is utilized in organic synthesis, particularly in reactions involving nucleophilic aromatic substitution (SNAr). It has been employed as a precursor for synthesizing more complex compounds, including azides and cavitands. For example, when reacted with sodium azide (NaN₃), DFDNB can yield 1,2-diazido-4,5-dinitrobenzene, which has further applications in materials science and medicinal chemistry .

Synthesis Pathway Example

A notable reaction involving DFDNB is its conversion into hexa-nitro cavitands through a multi-step process that includes the use of carbodiimides and other reagents. This demonstrates DFDNB's versatility as a starting material in the synthesis of functionalized compounds with potential applications in drug delivery systems and molecular recognition .

Case Studies

Case Study 1: Fusion-Cast Explosives

A study highlighted the preparation method for DFDNB as a fusion-cast carrier which involves nitrating 3,4-difluoronitrobenzene using a mixed nitric-sulfuric acid system. The method was noted for its efficiency, yielding high purity DFDNB suitable for industrial applications while maintaining lower reaction temperatures and shorter times compared to traditional methods .

Case Study 2: Molecular Recognition

Research on functional cavitands illustrated how DFDNB derivatives could be used to create structured environments that enhance molecular interactions. These findings suggest potential applications in fields such as catalysis and sensor development, where controlled environments are crucial for optimizing reactions .

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The reactivity of 1,2-difluoro-4,5-dinitrobenzene is influenced by solvent, temperature, and nucleophile strength. Key reactions include:

1.1 Reaction with Dimethylformamide (DMF) and Bases

-

In DMF with KOH/H₂O at room temperature, sequential substitution occurs:

1.2 Reaction with Hünig’s Base

-

Heating with diisopropylethylamine (Hünig’s base) at 100°C for 24 hours yields 2-(dimethylamino)-4,5-dinitrofluorobenzene (12%) via fluoride displacement .

1.3 Reaction with Triethylamine

-

Using triethylamine (Et₃N) at 100°C triggers an unusual Hofmann elimination mechanism. The fluoride ion acts as a base, forming 2-(diethylamino)-4,5-dinitrofluorobenzene (44% yield) .

1.4 Reaction with Dimethylamine Hydrochloride

-

Under hydrothermal conditions (120°C, 24 hours), a mixture of 2-(dimethylamino)-4,5-dinitrofluorobenzene and 1,2-bis(dimethylamino)-4,5-dinitrobenzene is obtained (71% combined yield) . Steric hindrance slows the second substitution .

Reaction Conditions and Yields

Experimental outcomes vary significantly with reaction parameters:

| Entry | Conditions | Product 12 (%) | Product 13 (%) | Product 14 (%) | Product 17 (%) |

|---|---|---|---|---|---|

| 1 | DMF/KOH/H₂O, 15 min, RT | 24 | 59 | – | – |

| 2 | DMF/Hünig’s base, 100°C, 24 h | 12 | – | – | – |

| 3 | DMF/Et₃N, 100°C, 24 h | – | – | 44 | – |

| 4 | EtOH/Me₂NH₂Cl/Et₃N, 120°C, 24 h | 71 (mix) | – | – | 71 (mix) |

Table 1: Yield distribution under varying conditions .

Mechanistic Insights

-

Solvent Effects : DMF enhances NAS by stabilizing transition states through its dipolar aprotic nature .

-

Steric Hindrance : The first substitution is faster, while the second faces steric challenges from the bulky dimethylamino group .

-

Hofmann Elimination : With Et₃N, fluoride ion abstraction generates a quaternary ammonium intermediate, leading to β-hydride elimination and diethylamine formation .

Synthetic Utility

This compound is a building block for:

Reaction optimization focuses on balancing temperature, solvent, and nucleophile strength to achieve desired substitution patterns. Future studies may explore catalytic methods to improve yields for sterically hindered products.

准备方法

Summary Table of Preparation Conditions and Yields

| Method | Starting Material | Acid System | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Mixed acid nitration (patent) | 3,4-Difluoronitrobenzene | Fuming HNO3 + H2SO4 | 50–100 | 0.5–10 | 50–70 | Industrially scalable; low sensitivity product |

| Mixed acid nitration (literature) | 3,4-Difluoronitrobenzene | Fuming HNO3 + H2SO4 | 90 | 1.5 | 70.1 | Controlled temp; higher yield |

| Nucleophilic substitution | This compound | DMF with KOH or amines | RT to 120 | 0.25–24 | Variable | Used for derivatization, not primary synthesis |

Detailed Research Findings and Analysis

- The nitration reaction is highly sensitive to temperature control; higher temperatures accelerate the reaction but may reduce selectivity.

- Thin-layer chromatography (TLC) is used to monitor reaction progress, stopping when starting material is no longer detected.

- The nitration mixture must be carefully quenched into ice water to precipitate the product and minimize side reactions.

- The choice of nitrating agent ratio and temperature balance yield and purity.

- The product’s energetic properties surpass TNT, with lower sensitivity, making it valuable in energetic material research.

- Industrial feasibility is enhanced by using commercially available starting materials and simplified reaction steps.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-difluoro-4,5-dinitrobenzene, and how can its purity be validated experimentally?

- Synthesis : A common method involves O-alkylation reactions with diols or polyols under basic conditions. For example, reacting this compound with octols (e.g., octaols) in ethanol with sodium carbonate yields nitro-functionalized derivatives .

- Purity Validation :

- Gas Chromatography (GC) : Purity >98.0% (GC) is typical, with retention time comparisons against standards .

- NMR Spectroscopy : Confirm structural integrity via proton and fluorine NMR, ensuring resonance peaks align with expected substituent patterns (e.g., aromatic F and NO₂ groups) .

Q. What safety protocols are critical when handling this compound?

- Hazard Profile : Classified as toxic (H300: fatal if swallowed) and irritant (H315/H319: skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store under inert gas (e.g., N₂ or Ar) at ≤15°C to prevent decomposition or moisture absorption .

Q. How does the electronic environment of this compound influence its reactivity in substitution reactions?

- The electron-withdrawing nitro groups meta to fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr). Fluorine atoms at positions 1 and 2 are displaced first by nucleophiles (e.g., amines), followed by nitro groups under harsher conditions (e.g., reduction with SnCl₂) .

Advanced Research Questions

Q. What mechanistic insights explain the sequential displacement of fluorine and nitro groups in this compound?

- Stepwise Reactivity :

- Fluorine Displacement : The ortho/para-directing nitro groups polarize the ring, making fluorine atoms at positions 1 and 2 susceptible to SNAr with nucleophiles like amines or alkoxides.

- Nitro Reduction : Post-fluorine substitution, nitro groups at positions 4 and 5 can be reduced to amines using SnCl₂/HCl or catalytic hydrogenation, enabling further functionalization .

Q. How is this compound utilized in synthesizing functionalized phenoxazines/phenothiazines for organic electronics?

- Applications :

- Phenoxazines : React with 2-aminophenol or 2-(N-methylamino)phenol to form 2,3-dinitrophenoxazines, precursors for optoelectronic materials.

- Phenothiazines : Reaction with 2-aminothiophenol yields 2,3-dinitrophenothiazines, which can be further modified (e.g., butylamine substitution) for charge-transport applications .

Q. What analytical challenges arise in characterizing intermediates derived from this compound, and how are they addressed?

- Challenges :

- Nitro Group Instability : Nitro-to-amine reduction intermediates may oxidize or rearrange, requiring inert atmospheres and low-temperature analysis.

- Spectral Overlap : Fluorine and nitro groups complicate NMR interpretation; use 19F NMR and 2D techniques (e.g., HSQC) for resolution .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。